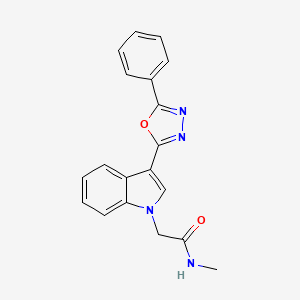
N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is derived from furan by substitution of two methylene groups (=CH) with two pyridine type nitrogens (-N=) .
Molecular Structure Analysis
1,3,4-Oxadiazole and its isomers 1,2,4-oxadiazole, 1,2,3-oxadiazole, and 1,2,5-oxadiazole are well-studied due to their many important chemical and biological properties .
Chemical Reactions Analysis
1,3,4-Oxadiazole heterocyclic compounds are known to undergo various chemical reactions, making them important for molecule planning .
Scientific Research Applications
Antimicrobial and Antitubercular Properties
The antimicrobial activity of 1,3,4-oxadiazole derivatives has been extensively documented, exhibiting a spectrum that includes antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. Research has shown that these compounds can exceed the activity of existing antibiotics and antimicrobial agents, indicating their promise as future therapeutic agents. Specifically, derivatives have been evaluated for their anti-tubercular activity against various strains of Mycobacterium, showing comparable or superior efficacy to established treatments like isoniazid (INH) (Glomb & Świątek, 2021) (Asif, 2014).
Potential in Cancer Therapy
1,3,4-Oxadiazole derivatives have been recognized for their potential in cancer therapy, primarily due to the role of histone deacetylase-8 (HDAC8) in cancer progression and initiation. HDAC8 inhibitors, including specific 1,3,4-oxadiazole derivatives, have shown therapeutic properties in breast cancer cells, suggesting the potential of these compounds in cancer treatment (Rahmani et al., 2021).
Extensive Pharmacological Activity
The broad pharmacological profile of 1,3,4-oxadiazole derivatives encompasses activities such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, and others. This diversity underlines the therapeutic worth of these compounds in various medicinal chemistry domains, potentially leading to the development of multifaceted medicinal agents (Verma et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-methyl-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-20-17(24)12-23-11-15(14-9-5-6-10-16(14)23)19-22-21-18(25-19)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBGBWOEDHGFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=C(C2=CC=CC=C21)C3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

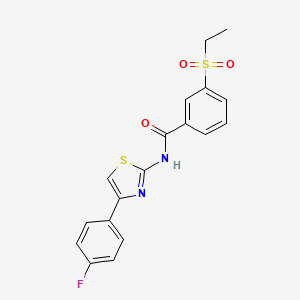
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2570545.png)
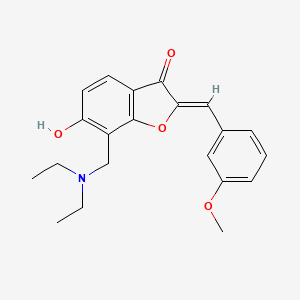

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2570549.png)
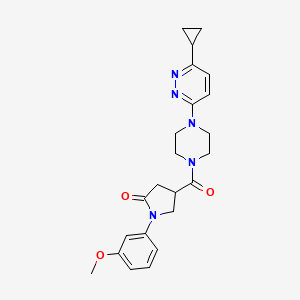

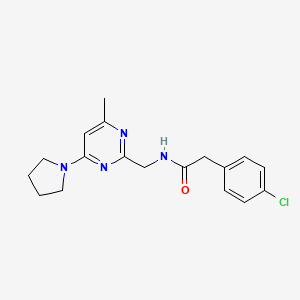
![N'-(3-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2570559.png)
![Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2570561.png)
![1-[4-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone](/img/structure/B2570562.png)
![Ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2570563.png)
![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2570564.png)
![N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2570567.png)